![molecular formula C20H19N5O3S B2566168 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886941-05-5](/img/structure/B2566168.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound featuring several functional groups, including furan, pyrrole, triazole, and acetamide. The intricate structure of this compound suggests its potential utility in various scientific and industrial applications, particularly in fields requiring specific interactions with biological molecules or unique chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: : Often initiated through the condensation of an appropriate hydrazine derivative with a dicarbonyl compound.
Attachment of the Furan and Pyrrole Groups: : This can be achieved through coupling reactions using furan-2-carbaldehyde and pyrrole derivatives under catalytic conditions.
Introduction of the Sulfanyl Group: : Generally introduced using thiolating agents like thiourea in the presence of oxidizing agents.
Final Coupling to Form Acetamide: : The final step involves coupling the synthesized intermediate with 2-methoxy-5-methylphenylacetic acid under peptide bond-forming conditions, typically using EDCI or DCC as coupling agents.
Industrial Production Methods
For industrial-scale production, the process is optimized to minimize steps and use cost-effective reagents. Batch or continuous flow reactors might be employed to maintain high efficiency and yield.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the pyrrole or furan rings, forming various oxidized products.
Reduction: : Reduction reactions can target the triazole or pyrrole rings, often leading to ring saturation.
Substitution: : The compound is susceptible to nucleophilic substitutions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or other peroxides in suitable solvents.
Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: : Various nucleophiles in the presence of bases like NaH or KOH.
Major Products Formed
Oxidation and reduction reactions modify the heterocyclic rings, while substitution reactions replace the sulfanyl group with other functional groups.
科学的研究の応用
In Chemistry
The compound’s multiple functional groups make it a valuable intermediate for synthesizing other complex molecules.
In Biology
In Medicine
Investigated for its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
In Industry
Utilized in the synthesis of advanced materials with specific electronic properties due to the presence of heterocyclic rings.
作用機序
The biological effects of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide are likely mediated through its interaction with key molecular targets such as enzymes or receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their function, while the sulfanyl group may form disulfide bonds, altering protein conformation and function.
類似化合物との比較
Similar compounds include those with triazole, pyrrole, and furan rings:
2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar structure but lacks the pyrrole ring.
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar but differs in the phenyl substitution.
特性
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-14-7-8-16(27-2)15(12-14)21-18(26)13-29-20-23-22-19(17-6-5-11-28-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFUOZMZZRQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
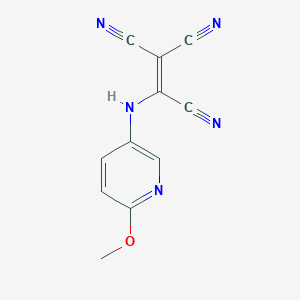
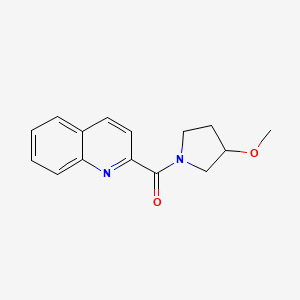
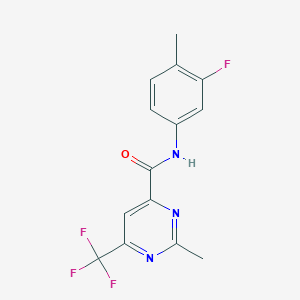
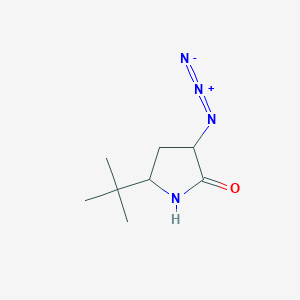
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2566092.png)
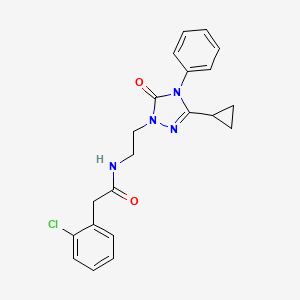
![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)
![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
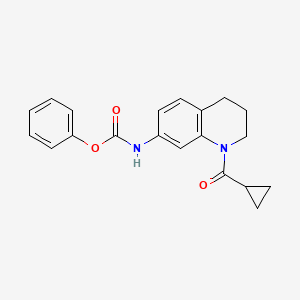
![(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)
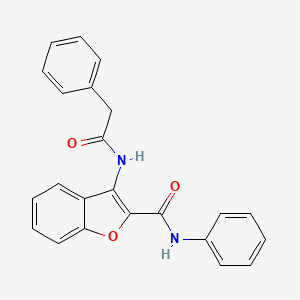
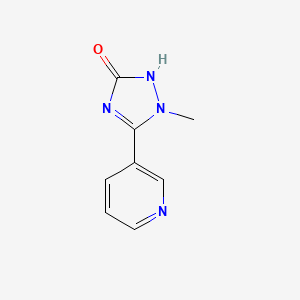
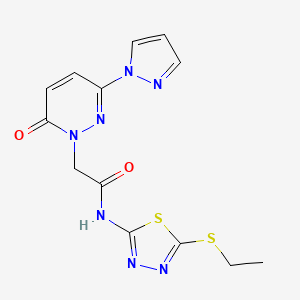
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
